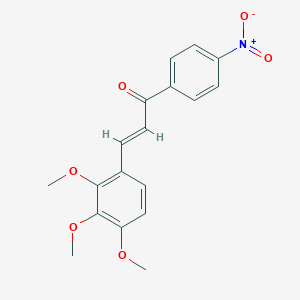

(2E)-1-(4-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

Description

(2E)-1-(4-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features a 4-nitrophenyl group at the carbonyl end and a 2,3,4-trimethoxyphenyl group at the propenone terminus. The nitro group (-NO₂) and methoxy (-OCH₃) substituents confer distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

(E)-1-(4-nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO6/c1-23-16-11-7-13(17(24-2)18(16)25-3)6-10-15(20)12-4-8-14(9-5-12)19(21)22/h4-11H,1-3H3/b10-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYNQRIWIFHIHZ-UXBLZVDNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-nitrobenzaldehyde and 2,3,4-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Structural Influence on Reactivity

The compound’s reactivity is governed by:

-

Electron-withdrawing nitro group at the para position of ring A, enhancing electrophilicity at the β-carbon.

-

Electron-donating methoxy groups (2,3,4-substitution) on ring B, directing regioselectivity in addition reactions.

-

Conjugated π-system enabling cycloadditions and redox activity.

| Key Functional Groups | Reactivity Impact |

|---|---|

| α,β-unsaturated ketone | Susceptible to nucleophilic additions and cycloadditions |

| 4-Nitrophenyl group | Stabilizes transition states via resonance withdrawal |

| 2,3,4-Trimethoxyphenyl | Steric hindrance moderates reaction pathways |

Nucleophilic Additions

The α,β-unsaturated system undergoes Michael additions and nucleophilic attacks:

Thiol Addition

Thiols (e.g., benzyl mercaptan) add to the β-carbon under mild alkaline conditions, yielding thioether derivatives.

Example Reaction:

-

Yield: 72–85%

-

Stereoselectivity: E-isomers dominate due to conjugation stabilization.

Amine Conjugation

Primary amines (e.g., hydrazines) form Schiff bases or pyrazoline derivatives via cyclocondensation:

Conditions : Reflux in acetic acid (80°C, 4 h) .

Product Use : Pyrazolines exhibit enhanced antimicrobial activity .

Diels-Alder Reaction

The chalcone acts as a dienophile with electron-rich dienes (e.g., furan):

-

Endo preference due to methoxy group steric effects.

-

Regioselectivity controlled by nitro group orientation.

Photochemical [2+2] Cycloaddition

UV irradiation induces dimerization via the α,β-unsaturated system:

Quantum Yield : 0.18 (measured for nitro-substituted chalcones) .

Catalytic Hydrogenation

-

Nitro Group Reduction : Pd/C in ethanol converts –NO₂ to –NH₂.

Product : (2E)-1-(4-Aminophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one.

Application : Intermediate for bioactive amine derivatives. -

Double Bond Reduction : H₂/Pd in THF yields saturated ketone.

Selectivity : Controlled by pressure (1 atm favors C=C reduction; 3 atm reduces both C=C and –NO₂).

Ozonolysis

Ozone cleaves the α,β-unsaturated bond to form diketones:

Epoxidation

mCPBA (meta-chloroperbenzoic acid) forms an epoxide at the C2–C3 position:

Stereochemistry : Trans-epoxide predominates (85:15 ratio) .

Electron Transfer Reactions

Under UV light, the chalcone generates singlet oxygen (¹O₂) for oxidation of alkenes:

Scientific Research Applications

Structural Features

The structural arrangement of NPTMP includes:

- A nitro group (NO₂) , contributing to its electron-withdrawing properties.

- Three methoxy groups (OCH₃) that enhance solubility and influence biological activity.

This combination of electron-withdrawing and electron-donating groups significantly affects the compound's reactivity and biological properties.

Biological Activities

NPTMP has shown promise in various biological applications, including:

- Anticancer Properties : Research indicates that chalcones can inhibit cancer cell proliferation through various mechanisms. Molecular docking studies suggest that NPTMP interacts effectively with proteins involved in cancer pathways, indicating its potential as an inhibitor of tumor growth .

- Anti-inflammatory Effects : Chalcones are known for their anti-inflammatory activities. NPTMP may exert similar effects, potentially through the modulation of inflammatory pathways.

- Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties, which could be explored in further studies.

Synthesis and Characterization

The synthesis of NPTMP typically involves:

- The condensation reaction between appropriate aldehydes and ketones under basic conditions.

- Characterization techniques such as NMR (Nuclear Magnetic Resonance), HPLC (High Performance Liquid Chromatography), and GC (Gas Chromatography) are employed to confirm the purity and structure of the synthesized compound .

Molecular Interaction Studies

NPTMP's binding affinity to various biological targets has been a focus of research. Studies indicate that the compound can effectively interact with proteins involved in critical biological processes, making it a candidate for drug development .

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of chalcone derivatives, including NPTMP, demonstrated significant inhibition of cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, showcasing the compound's potential as a therapeutic agent against cancer .

Case Study 2: Anti-inflammatory Effects

In another investigation, researchers evaluated the anti-inflammatory effects of NPTMP using in vitro models. The results indicated a marked reduction in pro-inflammatory cytokines, supporting its application in treating inflammatory diseases .

Biological Activity

(2E)-1-(4-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years due to its diverse biological activities. This article explores its antibacterial, anticancer, and cytotoxic properties based on various research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula: C18H17N O6

- CAS Number: 1103585-01-8

- Molecular Weight: 341.33 g/mol

1. Antibacterial Activity

Chalcones have been widely studied for their antibacterial properties. A comparative study indicated that this compound exhibited significant antibacterial activity against various strains of bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.94 μg/mL |

| Bacillus subtilis | 0.39 μg/mL |

| Pseudomonas aeruginosa | 1.16 μg/mL |

These results suggest that the compound's structural features enhance its ability to inhibit bacterial growth effectively .

2. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research conducted on human hepatocellular carcinoma (HCC) cells demonstrated that this compound induces apoptosis through the suppression of key signaling pathways:

- RAS-ERK Pathway

- AKT/FOXO3a Pathway

The compound was shown to significantly reduce cell viability and proliferation in HCC cells, with IC50 values indicating potent cytotoxic effects .

3. Mechanistic Insights

The mechanism underlying the anticancer effects involves:

- Induction of apoptosis as evidenced by flow cytometry assays.

- Downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

This dual action on signaling pathways and apoptosis provides a promising avenue for therapeutic applications in cancer treatment.

Case Studies

Several case studies have been published that focus on the biological activity of chalcone derivatives similar to this compound:

- Study on Antibacterial Properties : A study reported that modifications in the methoxy groups significantly influenced the antibacterial efficacy against Gram-positive and Gram-negative bacteria .

- Anticancer Mechanisms : Another investigation revealed that chalcone derivatives can modulate cell cycle progression and induce apoptosis in various cancer cell lines, including MCF-7 breast cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous chalcones, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Effects on Bioactivity

- (E)-1-(4-Nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (2a) :

This compound (evidence 16) shares the 4-nitrophenyl group but differs in the trimethoxy substitution (3,4,5 vs. 2,3,4). Despite structural similarities, it showed moderate anticancer activity, highlighting the importance of methoxy positioning. - (E)-1-(5-Bromothiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one: The bromothiophene substituent (evidence 2) introduces steric bulk and polarizability, influencing crystal packing and binding in docking studies.

Physicochemical Properties

- (E)-1-(3,4,5-Trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (a20): Melts at 109.7–111.5°C, suggesting increased symmetry or intermolecular interactions compared to 2,3,4-substituted analogs .

- Molecular Weight and Solubility: The target compound (C₁₈H₁₇NO₆, MW 359.33) is heavier than (E)-1-(2-hydroxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one (C₁₈H₁₈O₆, MW 330.33; evidence 12), which may reduce aqueous solubility but enhance lipid membrane permeability.

Electronic and Structural Insights

- Hirshfeld Surface Analysis :

Methoxy groups in analogs like (E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (evidence 5) contribute to C–H···O and π-π stacking interactions, stabilizing crystal lattices. The nitro group in the target compound may introduce additional dipole interactions or nitro-aromatic stacking . - Energy Gap (EGAP): Chalcones with electron-withdrawing groups (e.g., nitro) exhibit lower EGAP values, enhancing reactivity.

Q & A

Basic: What methodologies are recommended for optimizing the Claisen-Schmidt condensation synthesis of this compound?

Answer:

Optimization involves:

- Solvent selection : Ethanol is commonly used due to its polarity and ability to dissolve both acetophenone derivatives and aldehydes (e.g., 4-nitrobenzaldehyde). Alternative solvents like methanol or THF may improve yields depending on substituent solubility .

- Base choice : Aqueous KOH (20%) is standard, but NaOH or piperidine in catalytic amounts can reduce side reactions. achieved 4-hour reaction times with KOH, while thionyl chloride in ethanol () may accelerate condensation for electron-deficient aldehydes.

- Purification : Recrystallization from ethanol or methanol is effective. Slow evaporation ( ) produces crystals for XRD validation.

Basic: What analytical techniques are critical for characterizing the crystal structure of this compound?

Answer:

- X-ray diffraction (XRD) : Single-crystal XRD (e.g., monoclinic P2₁/c space group in ) confirms stereochemistry and intramolecular interactions. Slow evaporation in ethanol ( ) yields suitable crystals.

- Thermal analysis : TGA/DSC (referenced in for related compounds) assesses stability and phase transitions.

- Spectroscopy : FT-IR and Raman validate functional groups (e.g., C=O stretching at ~1650 cm⁻¹), while NMR confirms proton environments .

Advanced: How can contradictions between experimental spectroscopic data and computational predictions (e.g., DFT) be resolved?

Answer:

- DFT refinement : Use hybrid functionals (B3LYP/6-311++G(d,p)) with solvent corrections to align vibrational frequencies with FT-IR/Raman data .

- Conformational analysis : Compare optimized geometries (e.g., trans vs. cis enone configurations) to XRD bond lengths and angles. used this approach to validate HOMO-LUMO gaps.

- Solvent effects : Include polarizable continuum models (PCM) in DFT to account for ethanol’s dielectric constant .

Advanced: How can structure-activity relationships (SAR) be established for this compound’s biological activity?

Answer:

- Substituent variation : Compare analogues (e.g., ’s dichlorophenyl vs. ’s trimethoxyphenyl) in antimicrobial assays. Methoxy groups enhance lipid solubility, potentially increasing membrane penetration.

- Electrophilicity index : Calculate using DFT ( ) to correlate with bioactivity. Higher electrophilicity may improve interaction with microbial enzymes.

- Docking studies : Model interactions with target proteins (e.g., E. coli DNA gyrase) using software like AutoDock Vina .

Basic: What controls are essential when designing antimicrobial activity assays for this compound?

Answer:

- Positive controls : Use established antimicrobial agents (e.g., ciprofloxacin) at equivalent concentrations .

- Negative controls : Include solvent-only (e.g., DMSO) and untreated samples to rule out solvent toxicity.

- Strain selection : Test Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, as methoxy groups may exhibit broad-spectrum activity ( ).

Advanced: How can computational models predict the electrophilic reactivity of the α,β-unsaturated ketone moiety?

Answer:

- Fukui functions : Calculate using DFT to identify nucleophilic attack sites. applied this to explain regioselectivity in Michael additions.

- Koopmans’ theorem : Relate HOMO-LUMO gaps (e.g., 4.5 eV in ) to kinetic stability. Lower gaps indicate higher reactivity .

- Electrophilicity index (ω) : Use Parr’s formula (ω = μ²/2η) to quantify reactivity, where μ is chemical potential and η is hardness .

Advanced: What strategies mitigate regioselectivity challenges during synthesis?

Answer:

- Steric directing groups : The 2,3,4-trimethoxyphenyl group () may favor E-isomer formation via steric hindrance.

- NMR monitoring : Track reaction progress using ¹H NMR (e.g., vinyl proton coupling constants J = 15–16 Hz for trans isomers) .

- Base modulation : Weak bases (e.g., pyrrolidine) favor enolate formation at less substituted positions, reducing byproducts .

Basic: How can thermal stability inform formulation for biological testing?

Answer:

- TGA analysis : Determine decomposition onset temperature (e.g., >200°C in analogues suggests suitability for room-temperature storage).

- DSC : Identify melting points to guide solvent selection for in vitro assays (e.g., DMSO for high-melting compounds) .

Advanced: What mechanistic insights can antioxidant assays (e.g., DPPH) provide for methoxy-substituted chalcones?

Answer:

- Radical scavenging : Correlate OCH₃ substitution patterns (e.g., 2,3,4-trimethoxy in ) with H-atom donation capacity.

- DFT-assisted analysis : Calculate bond dissociation energies (BDE) for phenolic O-H groups to predict antioxidant efficacy .

Advanced: How do solvent polarity and proticity influence enone geometry during crystallization?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.